5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
5-(4-methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-8-2-3-13-6-10(8)11-4-9-5-15-16-12(9)7-14-11/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBVYFIBJIVLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC=C3C(=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine typically involves a palladium-catalyzed Suzuki cross-coupling reaction. The starting material, 5-bromo-2-methylpyridin-3-amine, is reacted with various arylboronic acids under mild conditions to yield the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .
Industrial Production Methods
While specific industrial production methods for 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine are not well-documented, the Suzuki cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N-1 Functionalization
The unprotected N-1 position enables direct alkylation or protection strategies. For example:
N-1 Mesylation
Reaction with methanesulfonyl chloride in THF selectively yields the N-1 mesylated derivative (Table 1) .
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Mesylation of N-1 | MsCl, THF, 0 °C → rt, 16 h | 85% |
N-1 Tetrahydropyran (THP) Protection
Protection with dihydropyran (DHP) and p-TsOH in DCM forms a THP-protected intermediate, facilitating further functionalization .
C-3 Functionalization
The C-3 position undergoes sequential borylation and cross-coupling reactions:
Borylation
Using bis(pinacolato)diboron (Bpin) with [Ir(COD)OMe] as a catalyst enables C-3 borylation .
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| C-3 Borylation | Bpin, [Ir(COD)OMe], THF, 80 °C, 16 h | 78% |
Suzuki–Miyaura Cross-Coupling
The boronate intermediate reacts with aryl halides via Pd catalysis (Table 2) .
| Electrophile | Catalyst System | Yield | Reference |
|---|---|---|---|
| 4-Bromotoluene | Pd(dppf)Cl, KPO, dioxane, 100 °C | 82% |
C-7 Functionalization
The C-7 position undergoes selective metalation with TMPMgCl·LiCl, enabling electrophilic trapping or cross-coupling:
Iodination
Metalation followed by iodine quenching introduces iodide at C-7 (Table 3) .
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| C-7 Iodination | TMPMgCl·LiCl, I, THF, −78 °C → rt | 65% |
Negishi Cross-Coupling
Transmetalation to ZnCl enables Pd-catalyzed coupling with aryl halides .
Multi-Vector Functionalization
Sequential functionalization at N-1, C-3, and C-7 demonstrates the scaffold’s versatility. For example:
Stability and Reactivity Trends
-
N-1 Reactivity : Preferential mesylation over N-2 due to thermodynamic stability .
-
C-5 Inertness : The 4-methylpyridin-3-yl group at C-5 is electron-withdrawing, reducing susceptibility to electrophilic substitution .
-
Solvent Effects : Polar aprotic solvents (THF, dioxane) optimize cross-coupling efficiency .
Key Challenges
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in several neurological disorders, including Parkinson's disease and schizophrenia. The ability of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine to modulate this receptor suggests potential therapeutic applications in treating these conditions.
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is crucial for optimizing its pharmacological properties. Modifications to the core structure can significantly influence its potency and selectivity for the mGluR5 receptor.
Key Findings from SAR Studies
Recent studies have shown that specific substitutions on the pyrazolo[3,4-c]pyridine scaffold can enhance binding affinity and efficacy. For example, introducing different alkyl or aryl groups at designated positions has been found to affect the compound's ability to stabilize the active conformation of mGluR5 .
Synthesis and Functionalization
The synthesis of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine involves several steps that allow for functionalization at various positions on the pyrazole ring. This flexibility in synthesis is advantageous for creating derivatives with tailored properties.
Synthetic Routes
A common synthetic route includes:
- Formation of the pyrazolo framework through cyclization reactions.
- Subsequent functionalization via methods such as Suzuki coupling or Buchwald-Hartwig amination to introduce various substituents that can enhance biological activity .
Case Study: Efficacy in Animal Models
In a notable study involving nonhuman primates, a derivative of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine demonstrated significant efficacy in reducing l-DOPA-induced dyskinesia, a common side effect of Parkinson's disease treatment. This study highlighted the compound's potential as a therapeutic agent in managing symptoms associated with dopamine dysregulation .
Toxicological Assessments
While exploring its therapeutic potential, toxicological assessments have indicated some safety concerns related to immune-mediated hypersensitivity reactions observed during preclinical studies. Such findings underscore the importance of thorough evaluation before clinical application .
Mechanism of Action
The mechanism of action of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpyridin-2-yl)-1H-pyrazolo[3,4-c]pyridine
- 5-(4-Methylpyridin-4-yl)-1H-pyrazolo[3,4-c]pyridine
- 5-(4-Ethylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Uniqueness
5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpyridin-3-yl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Biological Activity
5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Chemical Formula : C12H10N4
- Molecular Weight : 210.23 g/mol
- CAS Number : 2007916-18-7
Biological Activity Overview
5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.
Antiproliferative Activity
Recent studies have demonstrated that pyrazolo[3,4-c]pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of several pyridine derivatives, including 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, the following IC50 values were observed:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine | HeLa | 0.058 |
| A549 | 0.035 | |
| MDA-MB-231 | 0.021 |
These results indicate that the compound significantly inhibits cell growth in these cancer cell lines, suggesting its potential as an anticancer agent .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-c]pyridine derivatives. Modifications to the core structure can enhance potency and selectivity.
Key Findings on SAR
- Substituent Effects : The presence of hydroxyl (-OH) groups has been shown to improve antiproliferative activity significantly. For instance, compounds with two -OH groups exhibited lower IC50 values in HeLa and MCF-7 cell lines.
- Functional Group Influence : The introduction of electron-donating groups enhances biological activity by stabilizing the compound's interaction with target proteins .
5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine may exert its biological effects through multiple mechanisms:
- Inhibition of Kinases : It has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), which plays a role in immune response and cancer progression. The compound showed an IC50 value of 0.2 nM against TBK1 .
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cancer cell lines .
Therapeutic Potential
Given its promising biological activities, 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is being explored for various therapeutic applications:
Q & A
Q. What synthetic methodologies are commonly employed for pyrazolo[3,4-c]pyridine derivatives, and how can they be adapted for 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine?
- Methodological Answer : Pyrazolo-pyridine scaffolds are typically synthesized via cyclocondensation reactions. For example, pyrazolo[3,4-b]pyridines can be prepared by reacting pyrazol-5-amine derivatives with α,β-unsaturated carbonyl compounds in the presence of trifluoroacetic acid (TFA) as a catalyst . Adapting this to 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine would require:
Selecting a substituted pyrazole-amine precursor (e.g., 3-(4-methylpyridin-3-yl)-1H-pyrazol-5-amine).
Optimizing solvent (e.g., toluene) and temperature (reflux conditions) to promote cyclization.
Validating intermediates via NMR and NMR to confirm regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., methyl groups on pyridine at δ 2.5 ppm), while NMR confirms carbon connectivity .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-N stretches at 1350–1500 cm) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic space group with β = 96.689° for related compounds) .
Q. What safety protocols are recommended for handling pyrazolo-pyridine derivatives in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles) due to potential irritancy .
- Avoid inhalation by working in fume hoods, especially when using volatile reagents like TFA .
- Follow waste disposal guidelines for halogenated byproducts (e.g., chlorophenyl intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-step syntheses of pyrazolo-pyridines?
- Methodological Answer :
- Catalyst Screening : Replace TFA with Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Example : In pyrazolo[3,4-d]pyrimidine synthesis, yields increased from 52% to 67% by adjusting HCl concentration and heating duration .
Q. How can contradictions in spectroscopic data between studies be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with computational predictions (DFT calculations) .
- Complementary Techniques : Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular ions and X-ray crystallography to resolve structural ambiguities .
- Case Study : Discrepancies in pyrazolo[3,4-b]pyridine melting points (133°C vs. 273°C) were attributed to polymorphic forms, resolved via differential scanning calorimetry (DSC) .
Q. What computational strategies are effective for predicting the biological activity of 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). For pyrazolo[3,4-d]pyrimidines, docking into ATP-binding pockets revealed binding affinities (ΔG = -9.2 kcal/mol) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with inhibitory activity using Hammett constants .
Q. How can thermal stability and decomposition pathways of pyrazolo-pyridines be analyzed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
